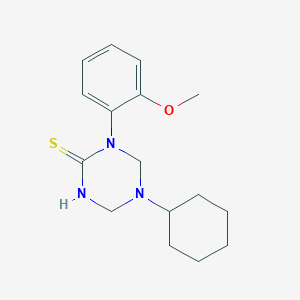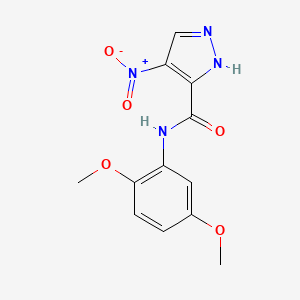![molecular formula C14H16N8O3S B10943772 {4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10943772.png)
{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a sulfonyl group, a piperazine ring, and a triazolopyrimidine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Formation of the triazolopyrimidine moiety: This involves the cyclization of an appropriate precursor under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical assays and molecular biology research.
Medicine
In medicine, {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE has potential therapeutic applications. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
- {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-3-YL)METHANONE
- {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4-YL)METHANONE
Uniqueness
The uniqueness of {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H16N8O3S |
|---|---|
Molecular Weight |
376.40 g/mol |
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C14H16N8O3S/c1-19-10-11(9-16-19)26(24,25)21-7-5-20(6-8-21)13(23)12-17-14-15-3-2-4-22(14)18-12/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
VGUCEWBTYDGQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-methylbenzamide](/img/structure/B10943693.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10943695.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10943709.png)
![1-ethyl-N-(3-{[(4-nitrophenyl)carbonyl]amino}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10943716.png)
![methyl 4-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10943721.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943723.png)

![2-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10943729.png)

![2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943747.png)
![N,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B10943748.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10943752.png)
![ethyl 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10943760.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide](/img/structure/B10943767.png)
